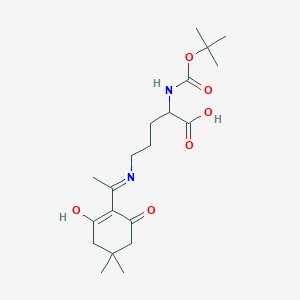
Benzyl-2,3,4,5,6-d5 Acetate
Overview
Description
Benzyl-2,3,4,5,6-d5 Acetate is an isotopically labeled compound, specifically a deuterated form of benzyl acetate. The compound is characterized by the replacement of hydrogen atoms on the benzene ring with deuterium atoms. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the distinct mass difference between hydrogen and deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2,3,4,5,6-d5 Acetate can be synthesized through the esterification of benzyl-2,3,4,5,6-d5 alcohol with acetic acid. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid, hydrogen chloride, or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of ion-exchange resins as catalysts can also be employed to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2,3,4,5,6-d5 Acetate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl-2,3,4,5,6-d5 alcohol.
Substitution: Benzyl halides.
Scientific Research Applications
Benzyl-2,3,4,5,6-d5 Acetate is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Studying reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Investigating metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in the synthesis of deuterated compounds for various applications
Mechanism of Action
The mechanism of action of Benzyl-2,3,4,5,6-d5 Acetate involves its interaction with molecular targets through its ester functional group. The deuterium atoms provide a unique mass signature, allowing researchers to trace the compound’s pathway in biological systems. The ester group can undergo hydrolysis to release benzyl-2,3,4,5,6-d5 alcohol and acetic acid, which can further participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl acetate: The non-deuterated form of Benzyl-2,3,4,5,6-d5 Acetate.
Benzyl-2,3,4,5,6-d5 alcohol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKGYYKBILRGFE-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)






![2-[4-(2-azidoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1384652.png)





